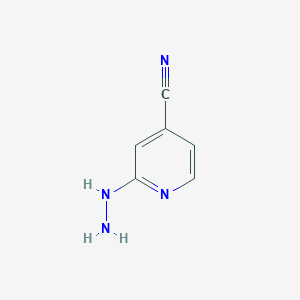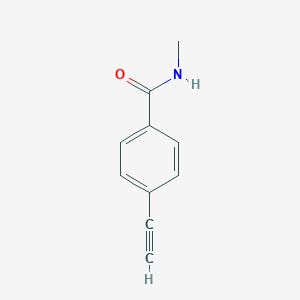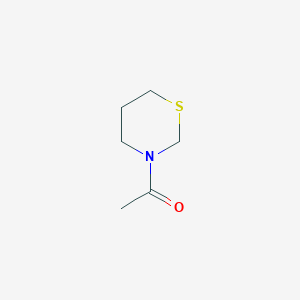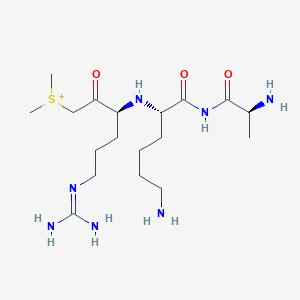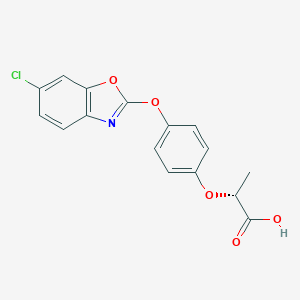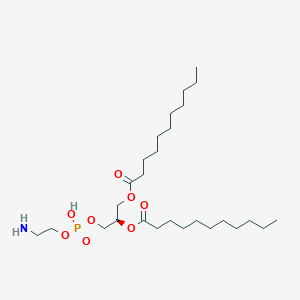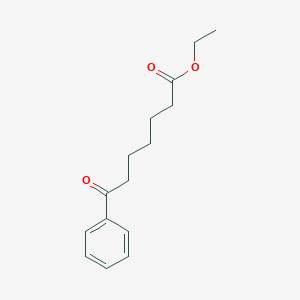![molecular formula C23H23N3O4S B040548 Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]- CAS No. 124400-44-8](/img/structure/B40548.png)
Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Additionally, benzamide has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, benzamide has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. It has also been shown to exhibit antiviral activity against hepatitis B and C viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of benzamide for lab experiments is its broad range of biological activities, which makes it a useful tool for studying various biological processes. Additionally, it is relatively easy to synthesize and has good stability under normal laboratory conditions. However, one limitation of benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental systems.
Zukünftige Richtungen
There are many potential future directions for research on benzamide. One area of interest is the development of novel benzamide derivatives with improved biological activity and pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of benzamide and its potential applications in various disease states. Finally, the development of new experimental systems and techniques for studying benzamide and its derivatives could lead to new insights into their biological activities and potential therapeutic applications.
Synthesemethoden
Benzamide is synthesized using a multi-step process that involves the reaction of 4-morpholinoaniline with phenylsulfonyl chloride to form N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]chloride. The resulting compound is then reacted with ammonium hydroxide to obtain benzamide.
Wissenschaftliche Forschungsanwendungen
Benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a range of biological activities, such as antitumor, anti-inflammatory, and antiviral properties.
Eigenschaften
CAS-Nummer |
124400-44-8 |
|---|---|
Molekularformel |
C23H23N3O4S |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
N-[4-(benzenesulfonamido)-2-morpholin-4-ylphenyl]benzamide |
InChI |
InChI=1S/C23H23N3O4S/c27-23(18-7-3-1-4-8-18)24-21-12-11-19(17-22(21)26-13-15-30-16-14-26)25-31(28,29)20-9-5-2-6-10-20/h1-12,17,25H,13-16H2,(H,24,27) |
InChI-Schlüssel |
HFHMFPMCSSJLQC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1COCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Synonyme |
BENZAMIDE, N-[2-(4-MORPHOLINYL)-4-[(PHENYLSULFONYL)AMINO]PHENYL]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



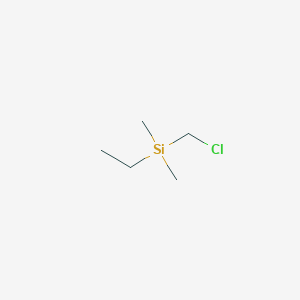
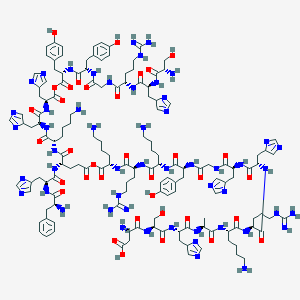
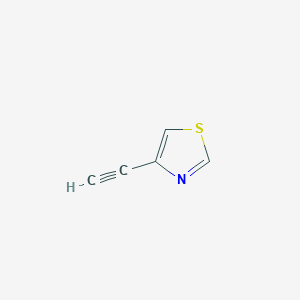
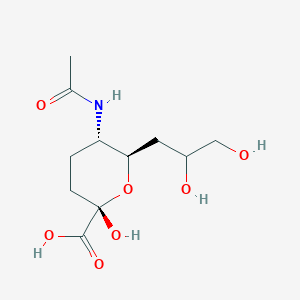
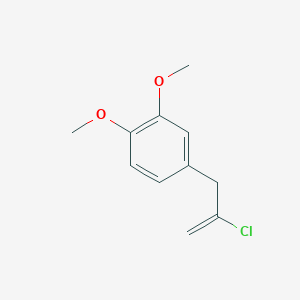
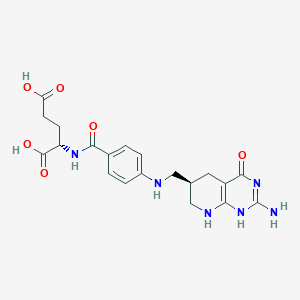
![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)
